molecular formula C10H10O3 B15332596 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene

7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene

Cat. No.: B15332596
M. Wt: 178.18 g/mol
InChI Key: JIHWYBGHKNESSC-UHFFFAOYSA-N
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Description

7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isochromene is a chemical compound known for its unique structural features, which include a fused dioxolane ring and an isochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ortho-quinone methides as intermediates, which can be generated in situ from the corresponding phenols. The reaction conditions often require the presence of a Lewis acid catalyst and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, recrystallization, and chromatographic purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isochromene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives .

Scientific Research Applications

7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isochromene has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene include:

Uniqueness

What sets this compound apart is its unique dioxolane ring fused to the isochromene core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene

InChI

InChI=1S/C10H10O3/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h3-4H,1-2,5-6H2

InChI Key

JIHWYBGHKNESSC-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC3=C(C=C21)OCO3

Origin of Product

United States

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